molecular formula C3Cl6 B155961 Hexachloropropene CAS No. 1888-71-7

Hexachloropropene

Cat. No.: B155961
CAS No.: 1888-71-7
M. Wt: 248.7 g/mol
InChI Key: VFDYKPARTDCDCU-UHFFFAOYSA-N
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Description

Hexachloropropene is a chlorinated hydrocarbon with the chemical formula CCl₃CCl=CCl₂ . It is a colorless liquid at room temperature and is known for its high toxicity to humans . This compound is primarily used in industrial applications and chemical synthesis.

Chemical Reactions Analysis

Hexachloropropene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

    Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction under specific conditions.

Common reagents used in these reactions include potassium hydroxide, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexachloropropene has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of hexachloropropene involves its interaction with cellular components, leading to toxicity. It can disrupt cellular membranes and interfere with metabolic processes, resulting in cell damage and death.

Comparison with Similar Compounds

Hexachloropropene is similar to other chlorinated hydrocarbons, such as:

    Hexachlorobenzene: Another highly chlorinated compound used in industrial applications.

    Tetrachloroethylene: Commonly used as a solvent in dry cleaning and degreasing.

    Chloroform: Used as a solvent and in the production of other chemicals.

This compound is unique due to its specific structure and reactivity, making it valuable in certain chemical synthesis processes .

Properties

IUPAC Name

1,1,2,3,3,3-hexachloroprop-1-ene
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InChI

InChI=1S/C3Cl6/c4-1(2(5)6)3(7,8)9
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InChI Key

VFDYKPARTDCDCU-UHFFFAOYSA-N
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Canonical SMILES

C(=C(Cl)Cl)(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C3Cl6
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DSSTOX Substance ID

DTXSID7062039
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Molecular Weight

248.7 g/mol
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Physical Description

Hexachloropropene is a clear colorless liquid. Insoluble in water. Used as a plasticizer and hydraulic fluid., Water-white liquid; [HSDB] Colorless liquid; [MSDSonline]
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Boiling Point

209.5 °C
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Solubility

MIscible with alcohol, ether, chlorinated solvents, In water= 17 mg/l at 25 °C
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Density

1.7632 at 20 °C/4 °C
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Vapor Pressure

0.24 [mmHg], 0.244 mm Hg at 25 °C /from experimentally-derived coefficients/
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Mechanism of Action

An investigation was conducted to validate the hypothesis that the nephrotoxicity of halogenated alkenes may be attributable to hepatic glutathione (GSH) S-conjugate formation and ultimately, to bioactivation by renal cysteine conjugate beta-lyase. The bioactivating mechanism accounting for the organ selective tumor induction called for the conjugation of the parent cmpd with GSH and catalysis by hepatic GSH S-transferases, which resulted in formation of haloakyl and halovinyl glutathione S-conjugates. Trichloroethene, tetrachloroethene, hexachlorobutadiene, perfluoropropene, trichlorotrifluoropropene and dichloroacetylene incubations with rat liver microsomes and in the isolated rat liver with the bile and were translocated to the kidney either intact or following metabolism. The resulting cysteine S-conjugates were then metabolized to thioacylchlorides and thioketenes. DNA interacted with these potent electrophiles causing mutagenicity in bacteria, genotoxicity in cultured renal cells, and cytotoxicity in kidney cells. The cysteine S-conjugates were possibly acetylated to the corresponding mercapturic acids, as an alternative to beta-lyase catalyzed cleavage. These mercapturic acids have been identified in urine. /Results indicate/ that the organotropic carcinogenicity is apparently due to the ability of the kidney to concentrate GSH and cysteine S-conjugates and intensive metabolism of GSH S-conjugates to cysteine S-conjugates in this organ.
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Color/Form

WATER-WHITE LIQUID

CAS No.

1888-71-7
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Melting Point

-72.9 °C
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Synthesis routes and methods I

Procedure details

A method of producing 1,1,1,3,3-pentafluoro-2,-3-dichloropropane which comprises reacting 1,1,1,2,2,3,3-heptachloropropane with an alkali metal hydroxide in the presence of a phase transfer catalyst to form 1,1,1,2,3,3-hexachloropropene; and continuously reacting, at a constant pressure and in the liquid phase, 1,1,1,2,3,3-hexachloropropene with excess hydrogen fluoride in the presence of at least one of an antimony trihalogenide and an antimony pentahalogenide, while selectively removing the 1,1,1,3,3-pentafluoro-2,3-dichlorochloropropane as it is formed.
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Synthesis routes and methods II

Procedure details

A method of producing 1,1,1,3,3-pentafluoropropane which comprises reacting 1,1,1,2,2,3,3-heptachloropropane with an alkali metal hydroxide in the presence of a phase transfer catalyst to form 1,1,1,2,3,3-hexachloropropene; continuously reacting, at a constant pressure and in the liquid phase, 1,1,1,2,3,3-hexachloropropene with excess hydrogen fluoride in the presence of at least one of an antimony trihalogenide and an antimony pentahologenide while selectively removing 1,1,1,3,3-pentafluoro-2,3-dichloropropane as it is formed; and reacting gaseous 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen in the presence of a noble metal catalyst.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexachloropropene
Reactant of Route 2
Hexachloropropene
Reactant of Route 3
Hexachloropropene
Reactant of Route 4
Hexachloropropene

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